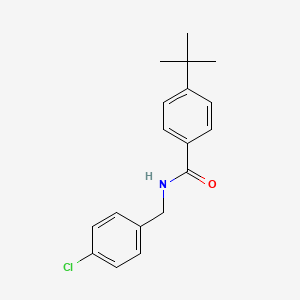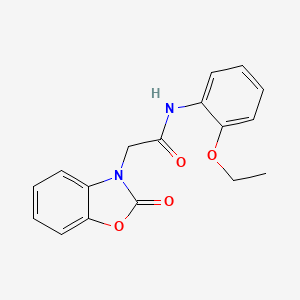
4-tert-butyl-N-(4-chlorobenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-(4-chlorobenzyl)benzamide, also known as TBB, is a small molecule inhibitor that has been widely used in scientific research. TBB is a selective inhibitor of protein kinase CK2, an enzyme that plays a crucial role in cell signaling, proliferation, and survival.
Mécanisme D'action
4-tert-butyl-N-(4-chlorobenzyl)benzamide binds to the ATP-binding site of CK2, blocking the access of ATP and preventing phosphorylation of CK2 substrates. 4-tert-butyl-N-(4-chlorobenzyl)benzamide has been shown to be a selective inhibitor of CK2, with minimal effects on other kinases. 4-tert-butyl-N-(4-chlorobenzyl)benzamide has been shown to induce apoptosis in cancer cells by inhibiting CK2-mediated survival pathways.
Biochemical and Physiological Effects:
4-tert-butyl-N-(4-chlorobenzyl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-tert-butyl-N-(4-chlorobenzyl)benzamide has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy. In neuronal cells, 4-tert-butyl-N-(4-chlorobenzyl)benzamide has been shown to protect against oxidative stress and neurotoxicity. In inflammation models, 4-tert-butyl-N-(4-chlorobenzyl)benzamide has been shown to reduce cytokine production and inflammatory responses.
Avantages Et Limitations Des Expériences En Laboratoire
4-tert-butyl-N-(4-chlorobenzyl)benzamide has several advantages as a research tool. It is a potent and selective inhibitor of CK2, with minimal effects on other kinases. 4-tert-butyl-N-(4-chlorobenzyl)benzamide is also relatively easy to synthesize and has a high yield. However, 4-tert-butyl-N-(4-chlorobenzyl)benzamide has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. 4-tert-butyl-N-(4-chlorobenzyl)benzamide can also be toxic at high concentrations, which can limit its use in some cell types.
Orientations Futures
There are several future directions for 4-tert-butyl-N-(4-chlorobenzyl)benzamide research. One area of interest is the development of new 4-tert-butyl-N-(4-chlorobenzyl)benzamide analogs with improved solubility and potency. Another area of interest is the use of 4-tert-butyl-N-(4-chlorobenzyl)benzamide in combination with other drugs to enhance their efficacy. 4-tert-butyl-N-(4-chlorobenzyl)benzamide has also been proposed as a potential therapeutic agent for cancer and neurodegenerative diseases, and further studies are needed to evaluate its clinical potential. Finally, 4-tert-butyl-N-(4-chlorobenzyl)benzamide has been used as a tool to study the function of CK2, and further studies are needed to elucidate the role of CK2 in various cellular processes.
Méthodes De Synthèse
4-tert-butyl-N-(4-chlorobenzyl)benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-chlorobenzylamine with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction produces 4-tert-butyl-N-(4-chlorobenzyl)benzamide as a white solid with a high yield.
Applications De Recherche Scientifique
4-tert-butyl-N-(4-chlorobenzyl)benzamide has been widely used in scientific research as a tool to study the function of protein kinase CK2. CK2 has been implicated in many cellular processes, including cell growth, differentiation, and apoptosis. 4-tert-butyl-N-(4-chlorobenzyl)benzamide has been shown to inhibit CK2 activity in vitro and in vivo, leading to a variety of cellular effects. 4-tert-butyl-N-(4-chlorobenzyl)benzamide has been used to study the role of CK2 in cancer, neurodegeneration, and inflammation.
Propriétés
IUPAC Name |
4-tert-butyl-N-[(4-chlorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO/c1-18(2,3)15-8-6-14(7-9-15)17(21)20-12-13-4-10-16(19)11-5-13/h4-11H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTKYWSBRDIPDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(4-bromophenyl)acryloyl]pyrrolidine](/img/structure/B5701056.png)


![1-[2-(3,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5701075.png)

![methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5701078.png)
![4-chloro-N-[(dipropylamino)methylene]benzenesulfonamide](/img/structure/B5701095.png)

![N-(3-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5701121.png)
![4-({[(4-carboxy-5-methyl-2-furyl)methyl]thio}methyl)-5-methyl-2-furoic acid](/img/structure/B5701127.png)
![1-[1-allyl-6-methyl-4-(1-pyrrolidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5701133.png)